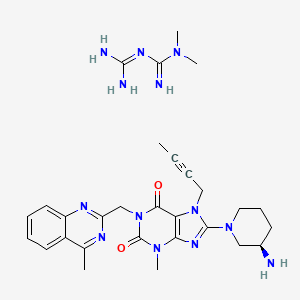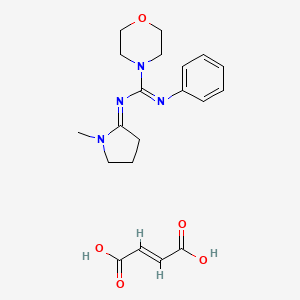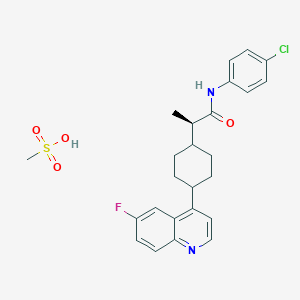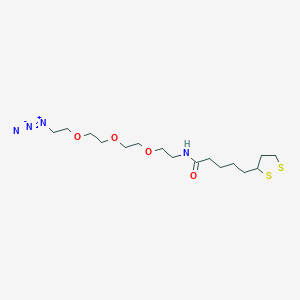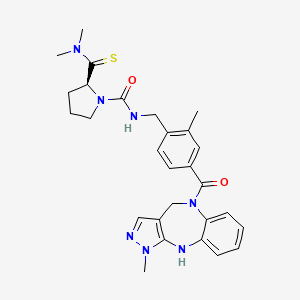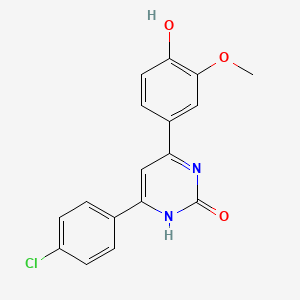
Nampt-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nampt-IN-1, also known as LSN3154567, is a potent and selective inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). It inhibits purified NAMPT with an IC50 of 3.1 nM . NAMPT is a rate-limiting enzyme in the NAD salvage pathway of mammalian cells and is overexpressed in numerous types of cancers .
Chemical Reactions Analysis
Nampt-IN-1 inhibits NAD+ formation in cells by inhibiting the enzyme NAMPT . NAMPT catalyzes the conversion of nicotinamide and phosphoribosylpyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key step in the NAD+ biosynthesis pathway .
Applications De Recherche Scientifique
Melanoma Treatment
Nampt-IN-1 has been found to play a significant role in melanoma treatment. Interferon gamma (IFNγ) mediates the metabolic reprogramming of melanoma cells by inducing the essential NAD+ salvage pathway enzyme nicotinamide phosphoribosyltransferase (NAMPT) gene . Nampt-IN-1, as an inhibitor of NAMPT, could potentially be used to disrupt this metabolic reprogramming and inhibit melanoma growth .
Cancer Biomarker
NAMPT is considered a potential biomarker of cancer . The expression of NAMPT in normal tissues and cancers, and its prognostic significance in many cancer types, has attracted attention . Nampt-IN-1, by inhibiting NAMPT, could potentially be used in the diagnosis and prognosis of various cancers .
Cancer Cell Growth Inhibition
Nampt-IN-1 inhibits NAD+ formation in and proliferation of HCT116 cells . It inhibits cell growth in a panel of cancer cell lines . This suggests that Nampt-IN-1 could be used to inhibit the growth of various types of cancer cells .
Modulation of ERK1/2 Phosphorylation
In multiple cancer models, NAMPT inhibition was observed to decrease phosphorylation of ERK1/2 . Nampt-IN-1, as a NAMPT inhibitor, could potentially be used to modulate ERK1/2 phosphorylation in cancer cells .
Cancer Metastasis, Proliferation, and Angiogenesis
Recent discoveries have demonstrated the indirect association and direct biological functions of NAMPT in modulating cancer metastasis, proliferation, angiogenesis, cancer stemness, and chemoresistance to anticancer drugs . Nampt-IN-1, by inhibiting NAMPT, could potentially be used to disrupt these processes .
Immunotherapeutic Applications
NAMPT has been found to play a role in tumor immunity . Nampt-IN-1, by inhibiting NAMPT, could potentially be used in immunotherapeutic applications to enhance the effectiveness of cancer treatments .
Safety And Hazards
Orientations Futures
Research on NAMPT and its inhibitors, including Nampt-IN-1, is ongoing. The regulatory roles of NAMPT in tumor development and progression are being explored, and NAMPT is considered a potential biomarker of cancer . The development of NAMPT inhibitors as a therapeutic strategy for cancer treatment is a promising area of research .
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSCLARESIWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nampt-IN-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

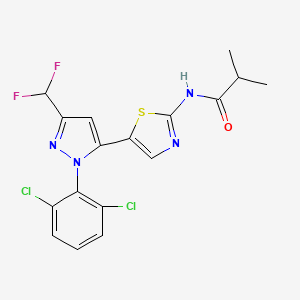
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
